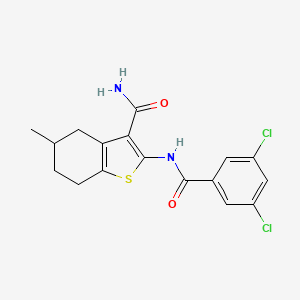

2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound is a benzothiophene derivative featuring a 3,5-dichlorobenzamido substituent at the 2-position and a carboxamide group at the 3-position, with a methyl group at the 5-position of the tetrahydrobenzothiophene core.

Properties

IUPAC Name |

2-[(3,5-dichlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2S/c1-8-2-3-13-12(4-8)14(15(20)22)17(24-13)21-16(23)9-5-10(18)7-11(19)6-9/h5-8H,2-4H2,1H3,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCAYXGMQBJWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several key steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is typically carried out under mild conditions and can be optimized for industrial production by adjusting the reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the amide group .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent . Its unique structural properties also make it useful in material science, particularly in the development of organic semiconductors and light-emitting diodes .

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

The compound’s closest analog is 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) . Key differences include:

- Substituents: The dichloro groups in the target compound are electron-withdrawing, whereas the dimethoxy groups in the analog are electron-donating.

- Methyl Position : The methyl group is at the 5-position in the target compound versus the 6-position in the analog, which may influence conformational flexibility and steric interactions.

Thiazole-Containing Analogs

and describe thiazole-based compounds, such as N-[4-(5-bromanylthiophen-2-yl)-1,3-thiazol-2-yl]-3,5-bis(chloranyl)benzamide . These analogs differ in their core heterocycles (thiazole vs. benzothiophene) and substituent patterns. For example:

- Functional Groups: Bromine or cyano substituents (e.g., in ’s compounds 11a and 11b) may enhance electrophilic reactivity compared to dichloro groups.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

The dichloro substituents may influence hydrogen-bonding networks compared to dimethoxy analogs. Tools like SHELX and ORTEP () are critical for analyzing such structural differences .

Melting Points and Stability

The dichloro groups may further elevate thermal stability via enhanced van der Waals interactions.

Data Table: Key Comparisons

Biological Activity

The compound 2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzothiophene Derivative A | E. coli, S. aureus | 32 µg/mL |

| Benzothiophene Derivative B | P. aeruginosa | 16 µg/mL |

Analgesic Activity

The analgesic properties of related compounds have been evaluated using the "hot plate" method on laboratory mice. Results indicate that these compounds can provide pain relief comparable to standard analgesics.

- Case Study : A study reported that a derivative of the benzothiophene class exhibited analgesic effects exceeding that of metamizole in animal models.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation in vitro and in vivo. The proposed mechanism involves the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with specific receptors can modulate pain perception.

- Cell Cycle Interference : Similar compounds have been noted to affect cell cycle progression in cancer cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activity for various benzothiophene derivatives:

- Study on Antitumor Activity : A derivative was tested against cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 10 µM.

- Mutagenicity Testing : Mutagenic potential was assessed using the Ames test; results showed no significant mutagenicity at tested doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can purity be ensured?

- Methodological Answer :

- Step 1 : Start with the benzothiophene core (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives) .

- Step 2 : Introduce the 3,5-dichlorobenzamido group via condensation reactions using coupling agents like EDCI or DCC in anhydrous DMF .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with HPLC (>98%) .

- Key Challenge : Avoid hydrolysis of the carboxamide group during synthesis by maintaining inert conditions (argon atmosphere) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regioselectivity of substitutions (e.g., distinguishing between 3,5-dichloro and methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., CHClNOS) and detect byproducts .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm) and aromatic C-Cl vibrations .

Q. How can preliminary biological activity screenings be designed for this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays at varying concentrations (1–100 µM) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC values .

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to eliminate false positives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemistry : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., amide bond formation vs. side reactions) .

- Reaction Kinetics : Apply Arrhenius plots to determine activation energies for key steps (e.g., cyclization of the tetrahydrobenzothiophene core) .

- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. THF for condensation yields) .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC values across studies)?

- Methodological Answer :

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between replicates/labs .

- Structural Analysis : Compare X-ray co-crystallography data with molecular docking simulations to confirm target engagement .

Q. How can the environmental fate of this compound be studied to meet regulatory requirements?

- Methodological Answer :

- Degradation Studies : Perform HPLC-MS/MS to track hydrolysis/metabolites under simulated environmental conditions (pH 4–9, UV light exposure) .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess LC values in aquatic systems .

- Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .

Methodological Considerations Table

Notes

- Avoid using trial-and-error approaches for reaction optimization; instead, integrate computational screening (e.g., ICReDD’s reaction path search methods) .

- For unresolved spectral data (e.g., overlapping NMR peaks), employ 2D techniques like HSQC or COSY .

- Cross-validate biological activity data across multiple assay formats to mitigate platform-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.